molecular formula C₃H₁₂B₁₀O₂ B1145629 m-Carborane-1-carboxylic Acid CAS No. 18581-81-2

m-Carborane-1-carboxylic Acid

Cat. No.: B1145629
CAS No.: 18581-81-2
M. Wt: 188.24
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Description

m-Carborane-1-carboxylic Acid, also known as 1,7-dicarbadodecaborane-1-carboxylic acid, is a derivative of carborane, a class of compounds composed of boron, carbon, and hydrogen atoms arranged in a polyhedral structure. Carboranes are known for their thermal stability, chemical resistance, and unique three-dimensional aromaticity, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of m-Carborane-1-carboxylic Acid typically involves the reaction of decaborane with acetylene derivatives under controlled conditions. The process begins with the formation of o-carborane, which is then rearranged to m-carborane at elevated temperatures (400-500°C) under an inert atmosphere . The carboxylation of m-carborane is achieved through the reaction with carbon dioxide in the presence of a strong base, such as sodium hydride, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yields. The final product is purified through crystallization and recrystallization techniques to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

m-Carborane-1-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of m-Carborane-1-carboxylic Acid in biological systems involves its ability to interact with cellular components due to its unique three-dimensional structure and hydrophobic nature. In BNCT, the boron atoms in the carborane cage capture thermal neutrons, leading to the release of high-energy alpha particles that selectively destroy cancer cells . Additionally, the carborane cage can mimic phenyl groups in drug molecules, enhancing their stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

    o-Carborane-1-carboxylic Acid: Similar structure but different positional isomer.

    p-Carborane-1-carboxylic Acid: Another positional isomer with distinct properties.

    Carborane-based esters and amides: Functional derivatives with varied applications.

Uniqueness

m-Carborane-1-carboxylic Acid is unique due to its specific positional isomerism, which imparts distinct chemical and physical properties compared to its o- and p-isomers. Its ability to undergo a wide range of chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial applications .

Properties

CAS No.

18581-81-2

Molecular Formula

C₃H₁₂B₁₀O₂

Molecular Weight

188.24

Synonyms

1,7-Dicarbadodecaborane-1-carboxylic Acid;  1-Carboxy-m-carborane; 

Origin of Product

United States

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